1-(2-Bromophenoxy)-4-chloro-2-nitrobenzene
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Overview
Description
1-(2-Bromophenoxy)-4-chloro-2-nitrobenzene is an organic compound with the molecular formula C12H7BrClNO3. It is a derivative of benzene, substituted with bromine, chlorine, and nitro groups, making it a compound of interest in various chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenoxy)-4-chloro-2-nitrobenzene typically involves the reaction of 2-bromophenol with 4-chloro-2-nitrobenzene under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromophenoxy)-4-chloro-2-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
1-(2-Bromophenoxy)-4-chloro-2-nitrobenzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: Potential use in drug development and as a pharmacological tool.
Industry: As a precursor in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenoxy)-4-chloro-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and chlorine atoms can form halogen bonds with biological molecules. These interactions can affect enzyme activity, protein folding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromophenoxy)-2-chloro-4-nitrobenzene
- 4-Chloro-2-fluoro-1-nitrobenzene
- 4-Chloro-1-ethoxy-2-nitrobenzene
Uniqueness
1-(2-Bromophenoxy)-4-chloro-2-nitrobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and chlorine atoms, along with the nitro group, makes it a versatile compound for various chemical transformations and applications .
Properties
Molecular Formula |
C12H7BrClNO3 |
---|---|
Molecular Weight |
328.54 g/mol |
IUPAC Name |
1-(2-bromophenoxy)-4-chloro-2-nitrobenzene |
InChI |
InChI=1S/C12H7BrClNO3/c13-9-3-1-2-4-11(9)18-12-6-5-8(14)7-10(12)15(16)17/h1-7H |
InChI Key |
ADDLECAOWGVVIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Br |
Origin of Product |
United States |
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